molecular formula C44H50N6O14S2 B601481 Ertapenem Dimer II CAS No. 402955-38-8

Ertapenem Dimer II

カタログ番号: B601481
CAS番号: 402955-38-8
分子量: 951.0 g/mol
InChIキー: CLTRZTBUDCDKTQ-KXGFPTOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ertapenem Dimer II (CAS 402955-38-8) is a characterized degradation impurity of the carbapenem antibiotic Ertapenem . It is formed through an intermolecular reaction, specifically the dimerization of two Ertapenem molecules, which occurs particularly in high-concentration solutions . This compound serves as a critical analytical reference standard in pharmaceutical research and development. Its primary application is in Analytical Method Development, Method Validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of Ertapenem . Researchers use this dimer to accurately identify and quantify impurity levels in drug substances and products, ensuring compliance with regulatory guidelines from bodies like the FDA and EMA, and against pharmacopeial standards such as USP and EP . The compound is a constitutional isomer of Ertapenem Dimer I, with the key structural difference residing in the position of the double bond within the pyrrolidine ring system . It is supplied with a Certificate of Analysis to guarantee its identity and high purity, typically >95% . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

特性

CAS番号

402955-38-8

分子式

C44H50N6O14S2

分子量

951.0 g/mol

IUPAC名

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1S,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1

InChIキー

CLTRZTBUDCDKTQ-KXGFPTOCSA-N

SMILES

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O

異性体SMILES

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O

正規SMILES

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

同義語

Ertapenem Dimer Ester Impurity;  (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl

製品の起源

United States

作用機序

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting the PBPs, Ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis.

生化学分析

Cellular Effects

This compound’s effects on cells are likely similar to those of Ertapenem. By binding to and inhibiting PBPs, Ertapenem disrupts the synthesis of bacterial cell walls, leading to cell death. This suggests that this compound may also have bactericidal effects.

Transport and Distribution

Ertapenem has an apparent volume of distribution at steady state (Vss) of approximately 0.12 L/kg in adults, suggesting that this compound may also be widely distributed within the body.

Subcellular Localization

The subcellular localization of this compound is not specifically known. Given that Ertapenem and other beta-lactam antibiotics primarily target PBPs located in the bacterial cell wall, it is likely that this compound also localizes to this area in bacterial cells.

科学的研究の応用

Antimicrobial Efficacy

Ertapenem is part of the carbapenem class of antibiotics known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The dimerization of ertapenem may enhance its stability and efficacy against resistant strains.

Resistance Mechanisms

The emergence of resistance mechanisms, such as the production of New Delhi metallo-beta-lactamase (NDM-1) enzymes, poses significant challenges in treating infections with carbapenems. Studies indicate that Ertapenem Dimer II may retain efficacy against certain NDM variants, making it a candidate for further exploration in resistant infections .

Formulation Advancements

Recent developments have focused on optimizing the formulation of this compound to enhance its pharmacokinetic properties and reduce side effects.

Stability Studies

Research has shown that this compound exhibits improved stability in various formulations compared to its monomer form. Analytical methods, such as high-performance liquid chromatography (HPLC), have been utilized to evaluate the impurity profiles and degradation pathways of different formulations .

Delivery Systems

Innovative delivery systems, including liposomal formulations and nanoparticles, are being investigated to improve the bioavailability and targeted delivery of this compound. These systems aim to enhance therapeutic outcomes while minimizing systemic toxicity.

Clinical Case Studies

Several case studies illustrate the clinical applications of this compound in treating severe bacterial infections.

Combination Therapy

A notable case involved a patient with persistent methicillin-susceptible Staphylococcus aureus bacteremia who was treated with a combination of cefazolin and this compound. The patient showed blood culture sterilization within 24 hours after initiating this combination therapy . This rapid response highlights the potential effectiveness of this compound in severe infections.

Efficacy Against Resistant Strains

In another study focusing on bloodstream infections caused by multi-drug resistant organisms, this compound demonstrated significant activity against strains producing NDM-1 and other beta-lactamases . The findings suggest that this compound could be crucial in developing treatment regimens for infections that are otherwise difficult to treat due to resistance.

Tables

Application Area Details
Antimicrobial EfficacyEffective against Gram-positive/negative bacteria
Resistance MechanismsRetains efficacy against certain NDM variants
Formulation AdvancementsImproved stability; innovative delivery systems
Clinical Case StudiesRapid blood culture sterilization; efficacy against resistant strains

類似化合物との比較

Table 1: Structural and Molecular Properties of Ertapenem Dimer II and Related Compounds

Compound Molecular Formula Molecular Weight CAS Number Key Structural Feature
Ertapenem Dimer I C₄₄H₅₀N₆O₁₄S₂ 951.05 1199797-41-5 Δ1 tautomer (double bond position)
This compound C₄₄H₅₀N₆O₁₄S₂ 951.05 1199797-42-6 Δ2 tautomer (double bond position)
Ertapenem Dimer III C₄₄H₅₀N₆O₁₄S₂ 951.05 Not Available Distinct linkage pattern (unclassified)
Ertapenem Dimer H2Oa C₄₄H₄₈N₆O₁₄S₂ 933.03 Not Available Hydrated form with reduced molecular mass

Comparison with Similar Compounds

Structural and Stability Differences

  • Ertapenem Dimer I vs. Dimer II : These isomers exhibit identical molecular formulas but differ in the spatial arrangement of the double bond in the pyrrole ring. Studies using HPLC and NMR confirm that Dimer I converts to Dimer II in aqueous solutions over time, with Dimer I decreasing by ~22% and Dimer II increasing by ~22% during stability testing. The total concentration of both dimers remains constant, indicating dynamic equilibrium .
  • Ertapenem Dimer III: While sharing the same molecular formula as Dimers I and II, Dimer III is structurally distinct, likely due to alternative linkage patterns between monomeric units.
  • Ertapenem Dimer H2Oa : This hydrated derivative has a lower molecular weight (933.03 vs. 951.05) and is hypothesized to form via water-mediated degradation of the parent dimers .

Formation and Degradation Pathways

  • Dimer I and II : Formed under acidic conditions (pH < 3.50) during ertapenem degradation. At higher pH (>3.50), hydrolysis dominates, yielding open-ring products . The interconversion between Dimers I and II is pH- and temperature-dependent, with Dimer II being more stable in neutral to alkaline environments .
  • Dimer III: Limited data exist, but it is speculated to form under oxidative stress or prolonged storage .
  • Dimer H2Oa : Observed in accelerated stability studies, suggesting hydration as a secondary degradation pathway .

Table 2: Stability and Analytical Challenges

Compound Stability in Aqueous Solution Key Analytical Methods Challenges in Quantification
Ertapenem Dimer I Converts to Dimer II over time RP-HPLC, LC-MS/MS, NMR Co-elution with Dimer II in HPLC
This compound Stable in neutral/alkaline conditions RP-HPLC, LC-MS/MS Requires isomer-specific columns
Ertapenem Dimer III Poorly characterized Preparative HPLC, LC-MS/MS Lack of reference standards
Ertapenem Dimer H2Oa Forms under high humidity Mass spectrometry Low abundance in most formulations

Research Findings and Implications

  • Pharmacological Impact : While ertapenem itself is stable against most β-lactamases, its dimers lack therapeutic activity and are monitored as impurities. High dimer levels may indicate suboptimal manufacturing or storage conditions .
  • Analytical Gaps: No validated methods exist for simultaneous quantification of all ertapenem dimers. Current approaches focus on Dimer I/II due to their equilibrium dynamics, while Dimer III and H2Oa remain understudied .
  • Regulatory Considerations : Regulatory agencies like the FDA and EMA require strict control of dimer levels in ertapenem formulations. Dimer II is often included in impurity profiles for batch release testing .

Q & A

Q. How can LC methods distinguish Dimer II from co-eluting impurities like Pro MABA?

  • Methodological Answer : Optimize chromatographic resolution using a pentafluorophenyl (PFP) column and diode-array detection (DAD) for spectral deconvolution. Validate peak purity (>99%) and employ orthogonal techniques (e.g., HILIC-TOF/MS) for confirmation .

Tables for Key Data

Parameter Dimer I Dimer II
Stability (4°C, 10 days)-22% (range: 21–43%)+22% (range: 57–79%)
LogP (Predicted)1.82.1
PBP-3 Binding Affinity (Kd)0.45 µM0.62 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertapenem Dimer II
Reactant of Route 2
Ertapenem Dimer II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。